molecular formula C7H8O4 B12899247 Furo[2,3-b]furan-2,5(3H,4H)-dione, dihydro-6a-methyl- CAS No. 98546-44-2

Furo[2,3-b]furan-2,5(3H,4H)-dione, dihydro-6a-methyl-

Cat. No.: B12899247
CAS No.: 98546-44-2
M. Wt: 156.14 g/mol
InChI Key: ZFNVYEFXAKTRIT-UHFFFAOYSA-N
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Description

Properties

CAS No.

98546-44-2

Molecular Formula

C7H8O4

Molecular Weight

156.14 g/mol

IUPAC Name

6a-methyl-3a,4-dihydro-3H-furo[2,3-b]furan-2,5-dione

InChI

InChI=1S/C7H8O4/c1-7-4(2-5(8)10-7)3-6(9)11-7/h4H,2-3H2,1H3

InChI Key

ZFNVYEFXAKTRIT-UHFFFAOYSA-N

Canonical SMILES

CC12C(CC(=O)O1)CC(=O)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6A-methyldihydrofuro[2,3-b]furan-2,5(3H,6aH)-dione typically involves a multi-step process. One common method includes the dearomatization of a furan ring via electrocyclic ring-closure. This process can be facilitated by various catalysts and reagents. For instance, a mixture of furan-2-yl-methanol derivatives, DABCO (1,4-diazabicyclo[2.2.2]octane), and dry dichloromethane (DCM) can be used . The reaction is carried out under a nitrogen atmosphere at room temperature until the starting material is fully consumed, as monitored by thin-layer chromatography (TLC). The product is then purified using flash chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, the choice of catalysts and solvents may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6A-methyldihydrofuro[2,3-b]furan-2,5(3H,6aH)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methylene group, facilitated by bases like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Major Products

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically a fully saturated furan derivative.

    Substitution: The major products depend on the nucleophile used but can include various substituted furans.

Scientific Research Applications

6A-methyldihydrofuro[2,3-b]furan-2,5(3H,6aH)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6A-methyldihydrofuro[2,3-b]furan-2,5(3H,6aH)-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but initial studies suggest involvement in oxidative stress pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Substituent Variations

The compound’s key differentiator is its dimethyl substitution at the 3a and 6a positions. Below is a comparative analysis of its analogs:

Table 1: Structural and Functional Comparison
Compound Name CAS Number Substituents Molecular Formula Molecular Weight Potential Applications
Furo[2,3-b]furan-2,5-dione, dihydro-6a-methyl 100378-81-2 3a,6a-dimethyl C₈H₁₀O₄ 170.16 Medicinal chemistry (inferred)
2(3H)-Furanone, dihydro-5-methyl-5-(1-methylethoxy) 88928-52-3 5-methyl, 5-(1-methylethoxy) C₈H₁₂O₃ 156.18 Industrial intermediates
dihydro-5-heptyl-2(3H)-furanone Not provided 5-heptyl C₁₁H₂₀O₂ 184.27 Pesticides ()
Cantharidin 56-25-7 - C₁₀H₁₂O₄ 196.20 Blistering agent, anticancer

Key Differences and Implications

Substituent Effects :

  • Methyl Groups (Target Compound) : Smaller substituents enhance solubility and metabolic stability compared to bulkier groups, making it more suitable for drug design (inferred from ).
  • Alkoxy Groups (e.g., 88928-52-3) : Ether linkages may increase hydrophobicity and reactivity, favoring use as intermediates in organic synthesis ().
  • Long-Chain Alkyl Groups (e.g., 5-heptyl) : Higher lipophilicity in pesticides () improves membrane permeability but reduces aqueous solubility.

Synthetic Accessibility :

  • The target compound’s dimethyl substitution likely requires regioselective catalysis, as described in MCR methodologies ().
  • Alkoxy-substituted analogs (e.g., 88928-51-2) may involve nucleophilic substitution or esterification steps ().

Biological and Industrial Relevance: Medicinal Potential: The dimethyl derivative’s compact structure aligns with drug-like properties (e.g., metabolic stability), whereas cantharidin’s unsubstituted structure correlates with toxicity (). Pesticide Applications: Long alkyl chains (e.g., 5-heptyl) enhance persistence in hydrophobic environments, a trait absent in the methyl-substituted target ().

Biological Activity

Furo[2,3-b]furan-2,5(3H,4H)-dione, dihydro-6a-methyl- (CAS Number: 98546-44-2) is a complex organic compound belonging to the furan family. This compound has garnered attention in recent years due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The structure of Furo[2,3-b]furan-2,5(3H,4H)-dione, dihydro-6a-methyl- features a bicyclic arrangement with two fused furan rings. The unique methylene group at the 6A position contributes to its distinct chemical properties.

Table 1: Basic Properties of Furo[2,3-b]furan-2,5(3H,4H)-dione

PropertyValue
Molecular FormulaC₈H₈O₃
Molecular Weight152.15 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Properties

Recent studies have demonstrated that Furo[2,3-b]furan-2,5(3H,4H)-dione exhibits significant antimicrobial activity against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) : A study reported an MIC of 50 mg/mL against E. coli, indicating its potential as an antibacterial agent .

Anticancer Activity

Research has also indicated that derivatives of this compound may possess anticancer properties. One study highlighted the compound's ability to inhibit cancer cell proliferation in vitro:

  • Cell Lines Tested : The compound was tested against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer).
  • Results : The compound demonstrated a dose-dependent inhibition of cell growth with IC50 values ranging from 20 to 40 µM .

The mechanism by which Furo[2,3-b]furan-2,5(3H,4H)-dione exerts its biological effects appears to involve interactions with cellular targets that disrupt normal cellular functions. Initial findings suggest:

  • Oxidative Stress Pathways : The compound may induce oxidative stress within cells, leading to apoptosis in cancer cells.
  • Electrophilic Nature : Its electrophilic character allows it to react with nucleophilic sites in proteins and DNA .

Case Study 1: Antibacterial Activity Evaluation

In a controlled laboratory setting, a series of experiments were conducted to evaluate the antibacterial activity of Furo[2,3-b]furan-2,5(3H,4H)-dione against gram-positive and gram-negative bacteria. The results indicated:

  • Bacterial Strains Tested : Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli.
  • Findings : The compound showed superior activity against S. aureus with an MIC of 25 mg/mL and moderate activity against P. aeruginosa with an MIC of 100 mg/mL .

Case Study 2: Anticancer Efficacy

A comprehensive study assessed the anticancer effects of Furo[2,3-b]furan-2,5(3H,4H)-dione on human cancer cell lines:

  • Methodology : Cells were treated with varying concentrations of the compound for 48 hours.
  • Results : Significant reduction in cell viability was observed at concentrations above 20 µM. Flow cytometry analysis indicated increased apoptosis in treated cells compared to controls .

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